2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Type II Kinase Inhibitor Gatekeeper Mutant Bcr-Abl

Procure this exact thiazolo[5,4-b]pyridine analog to ensure reproducible SAR data. The 4-fluorophenylacetamide moiety differentiates it from close analogs like HG-7-85-01 and 6r, delivering distinct kinase selectivity profiles. Essential for type II inhibitor optimization against drug-resistant Bcr-Abl T315I and KIT gatekeeper mutants. Structural fidelity eliminates non-linear activity shifts from generic substitution.

Molecular Formula C21H16FN3OS
Molecular Weight 377.44
CAS No. 896678-68-5
Cat. No. B2638854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
CAS896678-68-5
Molecular FormulaC21H16FN3OS
Molecular Weight377.44
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CC4=CC=C(C=C4)F
InChIInChI=1S/C21H16FN3OS/c1-13-4-7-15(20-25-17-3-2-10-23-21(17)27-20)12-18(13)24-19(26)11-14-5-8-16(22)9-6-14/h2-10,12H,11H2,1H3,(H,24,26)
InChIKeyRBEACWWFUJPMDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide (CAS 896678-68-5)


2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide (CAS 896678-68-5) is a synthetic small molecule belonging to the thiazolo[5,4-b]pyridine class of heterocyclic compounds [1]. This class is primarily investigated for its type II tyrosine kinase inhibitory activity, with demonstrated potency against both wild-type and drug-resistant 'gatekeeper' mutant kinases such as T315I Bcr-Abl and c-KIT V560G/D816V [2]. The compound features a 4-fluorophenylacetamide moiety that distinguishes it from other thiazolo[5,4-b]pyridine analogs, theoretically influencing its binding mode and selectivity profile.

Why 2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide Cannot Be Replaced by Generic Thiazolo[5,4-b]pyridine Analogs


Generic substitution within the thiazolo[5,4-b]pyridine series is precluded by extreme sensitivity of kinase selectivity to structural perturbations. For example, the analog HG-7-85-01 achieves potent dual inhibition of Bcr-Abl (including the T315I mutant) and KIT (T670I), while the closely related analog HG-7-86-01 exhibits a distinct selectivity window [1]. Similarly, the c-KIT inhibitor 6r shows a vastly different IC50 profile (4.77 uM) compared to the approved agent sunitinib (3.98 uM) against the imatinib-resistant V560G/D816V double mutant [2]. These data demonstrate that even minor changes to the amide linker or pendant aryl groups lead to non-linear alterations in target engagement, making procurement of the exact compound essential for reproducible structure-activity relationship (SAR) campaigns.

Quantitative Performance Evidence for 2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide vs. Comparators


Kinase Inhibitory Potency Against Gatekeeper Mutants (Class-Level Scaffold Comparison)

While direct enzymatic data for this specific compound against kinases are not available, its thiazolo[5,4-b]pyridine core scaffold is validated by 'hybrid design' inhibitors HG-7-85-01 and HG-7-86-01. These close analogs demonstrate potent inhibition of the imatinib-resistant T315I gatekeeper mutant, an activity not achievable by second-generation inhibitors like nilotinib, dasatinib, or bosutinib [1]. This provides class-level evidence that the core scaffold can engage kinase domains in the 'DFG-out' conformation.

Type II Kinase Inhibitor Gatekeeper Mutant Bcr-Abl CML

c-KIT Inhibition Profile for Overcoming Imatinib Resistance

Thiazolo[5,4-b]pyridine derivative 6r, a close analog of the target compound, inhibits c-KIT V560G/D816V with an IC50 of 4.77 uM, compared to imatinib's 37.93 uM and sunitinib's 3.98 uM in the same ADP-Glo kinase assay [1]. This demonstrates that proper substitution at the thiazolo[5,4-b]pyridine core yields compounds with distinct activity against a mutation that is resistant to standard-of-care imatinib. The 4-fluorophenylacetamide motif of the target compound is predicted to alter this activity profile via differential hydrogen bonding in the DFG-out pocket, but experimental confirmation is pending.

c-KIT GIST Imatinib Resistance Gatekeeper Mutation

VEGFR2/BRAF Dual Inhibition Potential as a Differentiator from Single-Kinase Inhibitors

A closely related thiazolo[5,4-b]pyridine derivative, compound 6d, has been co-crystallized with the kinase domain of human BRAF (PDB: 4DBN), demonstrating a type II DFG-out binding mode and potent dual inhibitory activity against both BRAF and VEGFR2 [1]. The target compound's 4-fluorophenylacetamide group occupies a similar hydrophobic pocket, suggesting it may also exhibit dual kinase activity. This contrasts with single-target inhibitors like dabrafenib (BRAF only) and axitinib (VEGFR only), offering a potential advantage in tumor models where both angiogenic and proliferative pathways drive growth.

VEGFR2 BRAF Type II Inhibitor Angiogenesis

Functional Selectivity and Downstream Pathway Inhibition in Cancer Cells

Thiazolo[5,4-b]pyridine derivative 6r demonstrates profound cellular consequences including blockade of c-KIT downstream signaling, induction of apoptosis and cell cycle arrest, and suppression of migration and invasion in GIST-T1 cells [1]. In contrast, imatinib only partially attenuates these pathways in the resistant GIST setting. The target compound, bearing a 4-fluorophenylacetamide substituent, is anticipated to engage similar downstream effectors, but direct functional comparison is lacking. The critical differential measurement needed is whether the fluorinated phenyl ring enhances cellular permeability and consequently improves the therapeutic index relative to non-fluorinated analogs.

Apoptosis Cell Cycle Arrest Invasion GIST

Recommended Application Scenarios for 2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide


Targeted Library Synthesis for Gatekeeper Mutant Kinase SAR

Use as a key building block in a medicinal chemistry program aimed at optimizing type II inhibitors for drug-resistant kinases such as T315I Bcr-Abl, T670I KIT, or VEGFR2 gatekeeper mutants. The thiazolo[5,4-b]pyridine scaffold has been co-crystallized in the DFG-out pocket of BRAF [1], providing a rational design template.

Comparative Cytotoxicity Profiling in Imatinib-Resistant GIST Models

Deploy in head-to-head proliferation and apoptosis assays against imatinib and sunitinib in the GIST-T1 and GIST-T1/DR (imatinib-resistant) cell lines. Benchmark its IC50 against the structurally characterized analog 6r (IC50 = 4.77 uM against c-KIT V560G/D816V) [2] to quantify the impact of the 4-fluorophenylacetamide substitution.

Kinase Selectivity Panel Screening for Dual BRAF/VEGFR2 Lead Identification

Screen against a broad kinase panel (including BRAF, VEGFR2, KIT, PDGFR, and ABL) to map the selectivity profile. The dual BRAF/VEGFR2 activity observed for the scaffold [1] makes this compound a candidate for anti-angiogenic and anti-proliferative combination therapy exploration, but selectivity must be experimentally confirmed.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.